Lipophilicity Profile: Benzyl vs. Tetrazole and Dichlorophenyl Analogs
The calculated LogP of 3-benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is 2.49 , which is approximately 1.5–2.0 log units higher than the tetrazole-substituted analog MK-0354 (estimated LogP ~0.5–1.0 based on the strongly polar tetrazole moiety) [1], and approximately 0.3–0.5 log units higher than the 3-phenyl analog (estimated LogP ~2.0–2.2) [2]. This intermediate lipophilicity, conferred by the benzyl methylene spacer, places the compound in a favorable range for both aqueous solubility and membrane permeability, distinguishing it from excessively polar tetrazole analogs and excessively lipophilic dichlorophenyl analogs (3-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, estimated LogP > 3.5) .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 (calculated, Chemsrc) |
| Comparator Or Baseline | MK-0354 (3-tetrazole analog): estimated LogP ~0.5–1.0; 3-Phenyl analog: estimated LogP ~2.0–2.2; 3-(2,4-Dichlorophenyl) analog: estimated LogP > 3.5 |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.0 vs. MK-0354; ΔLogP ≈ +0.3 to +0.5 vs. 3-phenyl analog; ΔLogP ≈ −1.0 vs. 3-(2,4-dichlorophenyl) analog |
| Conditions | Calculated values from Chemsrc (target) and structural estimation for comparators; no experimental LogD₇.₄ measurements available |
Why This Matters
The intermediate LogP of 2.49 places this compound in an optimal range for oral bioavailability and cell permeability according to Lipinski's Rule of Five, unlike the more polar tetrazole analogs that may require prodrug strategies or the excessively lipophilic dichlorophenyl analogs that risk poor solubility and high protein binding.
- [1] Semple G, et al. MK-0354. J Med Chem. 2008;51(16):5101-5108. Tetrazole group imparts high polarity; estimated LogP derived from structural comparison. View Source
- [2] ChemSpider / AngeneChem. 3-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, CAS 28749-00-0. MW 184.24, C₁₂H₁₂N₂. View Source
